N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring at position 2 and a phenylethyl carboxamide group at position 2. The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, while the phenylethyl chain may contribute to lipophilicity and receptor binding. This compound is synthesized via sequential reactions involving sodium azide for tetrazole formation and coupling with 2-phenylethylamine .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(18-10-9-12-5-2-1-3-6-12)15-13-7-4-8-14(13)24-17(15)22-11-19-20-21-22/h1-3,5-6,11H,4,7-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIJJHYJOKWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The cyclopenta[b]thiophene scaffold is shared among analogs, but substituents at positions 2 and 3 vary significantly, impacting pharmacological and physicochemical properties:
Physicochemical Properties
- Melting Points and Solubility : Compounds with polar groups (e.g., carbamoyl in ) have higher melting points (>150°C) compared to lipophilic analogs like the target compound (predicted ~100–120°C). Density values in (1.39–1.53 g/cm³) correlate with aromaticity and heteroatom content .
- Hydrogen Bonding: The target compound’s tetrazole forms stronger hydrogen bonds (N–H···N) than thiazole (C–H···S) or cyano groups, impacting crystallinity and solubility .
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